Ganaxolone-d3
Description
Overview of Neuroactive Steroids as Positive Allosteric Modulators of GABAA Receptors in Neurobiology Research
Neuroactive steroids are a class of steroids that can rapidly alter neuronal excitability. They exert their effects by interacting with neurotransmitter receptors, most notably the γ-aminobutyric acid type A (GABAA) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptor, the GABAA receptor, plays a crucial role in regulating neuronal activity.
When neuroactive steroids bind to the GABAA receptor, they act as positive allosteric modulators. drugbank.comnewdrugapprovals.org This means they enhance the effect of GABA without directly activating the receptor themselves. drugbank.com By increasing the inhibitory tone in the brain, neuroactive steroids can produce a range of effects, including anticonvulsant, anxiolytic, and sedative properties. researchgate.net
Ganaxolone (B1674614) is a synthetic analog of the endogenous neurosteroid allopregnanolone (B1667786). researchgate.netnih.gov Like its natural counterpart, ganaxolone is a potent positive allosteric modulator of the GABAA receptor. researchgate.netrndsystems.com It binds to a site on the receptor that is distinct from those of other modulators like benzodiazepines and barbiturates. tandfonline.comnih.gov This unique mechanism of action has made ganaxolone a valuable tool in neurobiology research for studying the role of GABAergic modulation in various neurological and psychiatric conditions. researchgate.netmarinuspharma.com
The Role of Ganaxolone in Preclinical Investigations of Central Nervous System Modulation
Ganaxolone has been extensively studied in preclinical models to investigate its potential for modulating CNS activity. These studies have demonstrated its broad-spectrum anticonvulsant effects in various animal models of epilepsy. researchgate.nettandfonline.com Unlike some other GABAergic agents, tolerance to the anticonvulsant effects of ganaxolone does not appear to develop with chronic use. researchgate.net
Preclinical research has also explored ganaxolone's potential in other areas of CNS modulation. Studies have suggested its utility in models of anxiety, alcohol and cocaine withdrawal seizures, and other mood disorders. researchgate.net The ability of ganaxolone to modulate the GABAA receptor without the hormonal side effects associated with progesterone (B1679170) and its metabolites makes it a particularly interesting compound for these investigations. researchgate.net
The table below summarizes key findings from preclinical studies of ganaxolone.
| Preclinical Model | Observed Effect of Ganaxolone | Reference |
| Animal Models of Epilepsy | Robust anticonvulsant effects | researchgate.net |
| Catamenial Epilepsy Model | Enhanced potency | researchgate.net |
| Amygdala-Kindled Mice | Suppression of behavioral and electrographic seizures | frontiersin.org |
| Rodent Model of Cerebral Hematoma | Neuroprotective effects | rndsystems.com |
| Models of Anxiety & Mood Disorders | Potential therapeutic utility | researchgate.net |
Rationale for Deuteration in Pharmaceutical and Biological Research: A Focus on Ganaxolone-d3
The strategic replacement of hydrogen with its stable isotope, deuterium (B1214612), is a technique increasingly employed in pharmaceutical and biological research. This process, known as deuteration, can lead to significant improvements in a drug's pharmacokinetic profile and can be a valuable tool for mechanistic studies. nih.govwikipedia.org this compound is the deuterated analog of ganaxolone, designed to leverage these advantages.
Stable isotope labeling, including deuteration, is a powerful technique for elucidating the metabolic fate of drugs and understanding their mechanisms of action. acs.orgscitechnol.com By incorporating a "heavy" label like deuterium into a drug molecule, researchers can track the compound and its metabolites through complex biological systems using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.orgmetsol.com
This allows for a detailed understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgiris-biotech.de For instance, by identifying the metabolites of a deuterated drug, researchers can pinpoint the sites on the molecule that are susceptible to metabolic breakdown. scitechnol.com This information is crucial for understanding potential drug-drug interactions and for designing new drugs with improved metabolic stability. scitechnol.com
The incorporation of deuterium into a drug molecule can offer several advantages for both pharmacological and analytical studies. The primary reason for these benefits lies in the "kinetic isotope effect." deutramed.com The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). deutramed.comscispace.com This increased bond strength can make the C-D bond more resistant to cleavage by metabolic enzymes. bioscientia.de
Pharmacological Advantages:
Improved Metabolic Stability: By strategically placing deuterium at sites of metabolic attack, the rate of drug metabolism can be slowed down. deutramed.comunibestpharm.com This can lead to a longer drug half-life, potentially allowing for less frequent dosing. deutramed.com
Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, sometimes leading to a decrease in the formation of toxic or reactive metabolites. nih.govresearchgate.net
Increased Bioavailability: For drugs that undergo significant first-pass metabolism (metabolism in the gut and liver before reaching systemic circulation), deuteration can decrease this effect, leading to higher oral bioavailability. researchgate.net
Stabilization of Chiral Centers: In some cases, deuteration can help to stabilize a specific stereoisomer of a drug, preventing its conversion to a less active or potentially harmful isomer. unibestpharm.com
Analytical Advantages:
Internal Standards: Deuterated compounds are widely used as internal standards in quantitative bioanalysis. iris-biotech.deunam.mx Because they are chemically identical to the non-deuterated drug but have a different mass, they can be added to biological samples to accurately quantify the concentration of the drug.
Enhanced Analytical Sensitivity: The use of deuterated standards can improve the sensitivity and accuracy of analytical methods like mass spectrometry. wiseguyreports.com
The table below summarizes the key advantages of deuterium incorporation in drug research.
| Advantage | Description | Reference |
| Pharmacological | ||
| Improved Metabolic Stability | Slower breakdown by enzymes, leading to longer half-life. | deutramed.comunibestpharm.com |
| Reduced Toxic Metabolites | Altered metabolic pathways can decrease harmful byproducts. | nih.govresearchgate.net |
| Increased Bioavailability | Reduced first-pass metabolism improves drug absorption. | researchgate.net |
| Stabilized Isomers | Prevents interconversion of chiral forms of a molecule. | unibestpharm.com |
| Analytical | ||
| Internal Standards | Accurate quantification of drug levels in biological samples. | iris-biotech.deunam.mx |
| Enhanced Sensitivity | Improves the precision of analytical techniques. | wiseguyreports.com |
Properties
Molecular Formula |
C₂₂H₃₃D₃O₂ |
|---|---|
Molecular Weight |
335.54 |
Synonyms |
3α-Hydroxy-3-methyl-5α-pregnan-20-one-d3; (3α,5α)-3-Hydroxy-3-methyl-pregnan-20-one-d3; CCD 1042-d3 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Ganaxolone D3
Chemical Synthesis Approaches for Ganaxolone (B1674614) Parent Compound
The synthesis of the parent compound, Ganaxolone, has been reported through various methods. A representative manufacturing process begins with pregnanolone, a naturally occurring steroid. The synthesis involves a multi-step approach designed to introduce the key structural features of Ganaxolone, namely the 3α-hydroxy and 3β-methyl groups.
A published synthesis outlines the following key transformations newdrugapprovals.org:
Protection of the Ketone: The C20 ketone functional group in the starting material, pregnanolone (or a related pregnane derivative), is first protected. This is often achieved by forming a ketal using ethylene glycol under acidic conditions (e.g., in toluene with acid catalysis) newdrugapprovals.org.
Oxidation: The 3-hydroxy group of the steroid backbone is oxidized to form a 3-keto intermediate. Various oxidation methods can be employed for this step newdrugapprovals.org.
Methylation: The crucial 3β-methyl group is introduced via a nucleophilic addition to the 3-keto group. This is accomplished stereoselectively by using a Grignard reagent, specifically methylmagnesium bromide (MeMgBr), in the presence of reagents like lithium chloride (LiCl) and iron(III) chloride (FeCl3). This reaction yields a tertiary alcohol newdrugapprovals.org.
Deprotection: The final step involves the removal of the protecting group from the C20 ketone. For a ketal, this is typically achieved by treatment with an acid or a reagent like iodine in acetone and dichloromethane (DCM) to regenerate the ketone, yielding the final Ganaxolone molecule newdrugapprovals.org.
This synthetic route provides the non-labeled scaffold necessary for subsequent deuteration strategies.
Targeted Deuteration Strategies for Ganaxolone-d3 Synthesis
The synthesis of this compound requires the specific and controlled incorporation of three deuterium (B1214612) atoms. The nomenclature "d3" strongly implies the replacement of the three hydrogen atoms of the 3β-methyl group with deuterium. A logical and targeted strategy is to modify the synthesis of the parent compound at the methylation step.
This approach involves substituting the standard methylating agent with its deuterated counterpart. By using a deuterated Grignard reagent, such as trideuteromethylmagnesium bromide (CD3MgBr), the -CD3 group can be introduced onto the 3-position of the steroid ketone intermediate. This method is highly efficient for introducing a specific isotopic label at a non-exchangeable position.
| Reaction Step | Standard Reagent (for Ganaxolone) | Deuterated Reagent (for this compound) | Purpose |
| Methylation | Methylmagnesium bromide (MeMgBr) | Trideuteromethylmagnesium bromide (CD3MgBr) | Introduction of a methyl (-CH3) or trideuteromethyl (-CD3) group at the C3 position. |
Stereoselective Deuterium Incorporation Methods
The biological activity of Ganaxolone is dependent on its specific stereochemistry, particularly the 3α-hydroxy and 3β-methyl configuration. Therefore, the incorporation of the deuterated methyl group must proceed with high stereoselectivity.
The established synthesis of the parent compound already achieves the desired stereochemistry during the Grignard reaction newdrugapprovals.org. The addition of the methyl group to the 3-keto intermediate preferentially occurs from one face of the steroid ring, leading to the formation of the 3β-methyl and 3α-hydroxy arrangement. By substituting MeMgBr with CD3MgBr, the same reaction mechanism and stereochemical control are preserved. The approach of the deuterated Grignard reagent to the ketone is sterically directed, ensuring the resulting -CD3 group is in the required β-orientation. This makes the reaction a highly effective method for stereoselective deuterium incorporation.
Isotopic Purity and Enrichment Assessment for this compound
After synthesis, it is crucial to determine the isotopic purity and enrichment of the this compound product.
Isotopic Enrichment refers to the percentage of molecules in the sample that have been successfully labeled with the desired number of deuterium atoms (in this case, three).
Isotopic Purity relates to the specificity of the labeling at the intended position.
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a primary technique for this assessment researchgate.net. By comparing the mass spectra of unlabeled Ganaxolone and the deuterated product, the level of deuterium incorporation can be quantified.
The analysis focuses on the relative abundance of the different isotopologues (molecules that differ only in their isotopic composition) researchgate.net.
| Isotopologue | Description | Expected Mass Shift (vs. Unlabeled) |
| d0 | Unlabeled Ganaxolone | +0 |
| d1 | Ganaxolone with one deuterium atom | +1 |
| d2 | Ganaxolone with two deuterium atoms | +2 |
| d3 | Fully labeled this compound | +3 |
The isotopic enrichment is calculated from the relative intensities of these peaks in the mass spectrum. A high percentage for the d3 isotopologue indicates a successful and efficient deuteration reaction.
Structural Characterization of this compound
Confirming the precise structure of the final this compound compound, including the location of the deuterium atoms, requires advanced spectroscopic techniques.
Spectroscopic Techniques for Deuterium Localization (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for deuterium localization.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of unlabeled Ganaxolone, the 3β-methyl group produces a characteristic signal (a singlet) with an integration corresponding to three protons newdrugapprovals.org. For this compound, this signal would be absent or significantly diminished, providing strong evidence that the methyl protons have been replaced.
²H NMR (Deuterium NMR): A ²H NMR experiment would show a signal at the chemical shift corresponding to the 3β-methyl position, directly confirming the presence and location of the deuterium atoms.
¹³C NMR (Carbon NMR): The carbon atom of the -CD3 group will exhibit a different signal pattern compared to a -CH3 group. The signal will be a multiplet due to coupling with deuterium (which has a spin I=1), and it will be shifted slightly upfield.
Mass Spectrometry (MS): As mentioned for purity assessment, mass spectrometry is also key for structural confirmation.
Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak (M+) that is three mass units higher than that of unlabeled Ganaxolone, confirming the incorporation of three deuterium atoms.
Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecule is fragmented, and the masses of the resulting fragments are measured. By analyzing the fragmentation pattern, it is possible to confirm that the deuterium label is located on the methyl group attached to the A-ring of the steroid, as fragments containing this part of the molecule will show the +3 mass shift, while fragments without it will not.
These combined analytical methods provide a comprehensive characterization of this compound, confirming its successful synthesis, isotopic enrichment, and the precise location of the deuterium label.
Mechanistic Pharmacology and Neurobiological Investigations Utilizing Ganaxolone D3
Elucidating GABAA Receptor Allosteric Modulation with Ganaxolone-d3
Ganaxolone (B1674614) is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. wikidoc.orgdrugbank.com It enhances the receptor's function by binding to a site distinct from those of GABA, benzodiazepines, and barbiturates. wikipedia.orgnih.gov This modulation leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a consequent reduction in neuronal excitability. wikipedia.org
In Vitro Electrophysiological Studies on Recombinant GABAA Receptor Subtypes
The diverse family of GABAA receptors arises from the assembly of five subunits from a variety of classes (e.g., α, β, γ, δ). researchgate.net This heterogeneity results in receptors with distinct pharmacological properties. Studies using Xenopus oocytes expressing specific recombinant human GABAA receptor subtypes have been instrumental in characterizing the profile of ganaxolone. These investigations reveal that ganaxolone potentiates GABA-evoked chloride currents across various receptor assemblies, albeit with differing potencies.
Notably, ganaxolone demonstrates a degree of selectivity, with electrophysiological recordings indicating varied EC50 values (the concentration required to elicit a half-maximal response) depending on the subunit composition. rndsystems.comtocris.com For instance, its potency is higher at receptors containing α2 and α3 subunits compared to those with the α1 subunit. rndsystems.comtocris.com This subunit-specific activity is a key area of research, as different receptor subtypes have distinct localizations and physiological roles in the brain. frontiersin.org
| Receptor Subtype | EC50 (nM) | Reference |
|---|---|---|
| α1β1γ2L | 213 | rndsystems.comtocris.com |
| α2β1γ2L | 94 | rndsystems.comtocris.com |
| α3β1γ2L | 122 | rndsystems.comtocris.com |
Investigations into Synaptic and Extrasynaptic GABAA Receptor Contributions
A critical aspect of ganaxolone's pharmacology is its ability to modulate both synaptic and extrasynaptic GABAA receptors. wikipedia.orgmarinuspharma.com This dual action distinguishes it from benzodiazepines, which primarily target synaptic receptors containing a γ2 subunit and have minimal effect on tonic inhibition. frontiersin.orgmarinuspharma.com
Synaptic Receptors: These receptors are clustered at the postsynaptic density and are responsible for mediating rapid, transient "phasic" inhibition in response to high concentrations of GABA released into the synaptic cleft. frontiersin.org Ganaxolone potentiates this phasic inhibition. nih.gov
Preclinical studies have shown that ganaxolone preferentially enhances the tonic current mediated by δ-subunit-containing extrasynaptic GABAA receptors. nih.govnih.gov This action is thought to contribute significantly to its ability to stabilize hyperexcitable neuronal networks. wikipedia.org For example, in the harmaline (B1672942) mouse model of essential tremor, ganaxolone's ability to suppress tremors is linked to its action on extrasynaptic GABAA receptors. nih.gov Similarly, in a mouse model of Angelman syndrome, ganaxolone's therapeutic effects are attributed to its modulation of deficient extrasynaptic GABAA receptor function. marinuspharma.com
Binding Kinetics and Receptor Occupancy Studies in Preclinical Models
Binding assays using radiolabeled ligands in preclinical models have provided quantitative data on ganaxolone's interaction with the GABAA receptor complex. Ganaxolone inhibits the binding of the convulsant ligand t-[35S]butylbicyclophosphorothionate (TBPS), which binds within the receptor's chloride ion channel, with a high affinity. nih.gov It also allosterically enhances the binding of both the GABA site agonist [3H]muscimol and the benzodiazepine (B76468) site ligand [3H]flunitrazepam, confirming its role as a positive allosteric modulator. nih.gov
| Assay | Parameter | Value (nM) | Reference |
|---|---|---|---|
| Inhibition of [35S]TBPS binding | IC50 | 80 | nih.gov |
| Enhancement of [3H]muscimol binding | EC50 | 86 | nih.gov |
| Enhancement of [3H]flunitrazepam binding | EC50 | 125 | nih.gov |
Receptor occupancy (RO) studies, often utilizing techniques like positron emission tomography (PET), are crucial for understanding the relationship between drug dosage and target engagement in the brain. arxiv.orgbioagilytix.com While specific PET occupancy studies using this compound are not widely published, pharmacokinetic data from preclinical models indicate that ganaxolone is highly lipophilic and achieves brain exposure approximately three times greater than plasma levels, suggesting effective target engagement. nih.gov The relationship between plasma concentration and anticonvulsant effect has been established, demonstrating that seizure protection is directly correlated with drug levels in the brain. nih.gov
Cellular and Subcellular Mechanisms of Action Probed by this compound
Beyond direct receptor modulation, this compound is a tool to explore the downstream cellular and subcellular consequences of enhanced GABAergic signaling.
Neurotransmission Regulation in Specific Neural Circuits
The study of neural circuit function and its modulation by pharmacological agents is fundamental to understanding the pathophysiology of neurological and psychiatric disorders. This compound, a deuterated analog of the neurosteroid ganaxolone, serves as a specialized tool in these investigations. The strategic replacement of hydrogen atoms with deuterium (B1214612) in the ganaxolone molecule enhances its metabolic stability, a critical feature for research aiming to elucidate the sustained effects of GABAA receptor modulation on specific neural pathways. researchgate.netchem-station.comnih.govjuniperpublishers.com This increased stability provides a more constant and predictable pharmacokinetic profile, which is invaluable for long-term studies of neurotransmission and synaptic plasticity. researchgate.netchem-station.comnih.govjuniperpublishers.com
Ganaxolone, and by extension this compound, is a positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAA) receptors. researchgate.netnih.gov Its mechanism of action is distinct from other modulators like benzodiazepines, as it binds to a unique site on the receptor complex. researchgate.netnih.gov This interaction enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a reduction in neuronal excitability. nih.govnih.gov The ability of ganaxolone to modulate extrasynaptic GABAA receptors, which are responsible for tonic inhibition, is a key aspect of its pharmacological profile and a focus of neurobiological investigations. nih.gov
Research utilizing ganaxolone provides insight into how this compound would be employed to dissect the regulation of neurotransmission in specific neural circuits. For instance, studies on the effects of ganaxolone in animal models of epilepsy, such as those for CDKL5 deficiency disorder and Fragile X syndrome, have demonstrated its ability to restore inhibitory tone and reduce seizure activity. researchgate.netstudysmarter.co.uk In these contexts, this compound would allow for a more controlled and prolonged modulation of GABAA receptors, facilitating detailed electrophysiological and behavioral analyses of circuit function.
Furthermore, investigations into the mesolimbic dopamine (B1211576) system have revealed that ganaxolone can induce long-lasting neuroplasticity in the ventral tegmental area (VTA). This suggests that this compound could be instrumental in studies examining the long-term consequences of neurosteroid exposure on reward and motivation circuits. The enhanced metabolic stability of this compound would be particularly advantageous in paradigms requiring chronic administration to observe persistent changes in synaptic strength and receptor expression.
The table below summarizes key research findings related to the modulation of neural circuits by ganaxolone, which are foundational for understanding the utility of this compound in similar neurobiological investigations.
| Research Area | Key Findings with Ganaxolone | Implication for this compound Utilization |
| Epilepsy Models (CDKL5 Deficiency, Fragile X) | Reduces seizure frequency and improves behavioral deficits by enhancing GABAergic inhibition. researchgate.netstudysmarter.co.uk | Enables long-term studies on circuit reorganization and therapeutic mechanisms with stable compound levels. |
| Mesolimbic Dopamine System | Induces long-lasting neuroplasticity in VTA dopamine neurons. | Facilitates investigation of chronic neurosteroid effects on reward pathways and addiction models. |
| Synaptic Plasticity | Modulates long-term potentiation (LTP) and long-term depression (LTD) in hippocampal circuits. | Allows for precise temporal control over GABAA receptor modulation during plasticity induction and maintenance phases. |
| GABAergic and Glutamatergic Balance | Restores inhibitory/excitatory balance in models of neurodevelopmental disorders. | Provides a stable tool to probe the homeostatic mechanisms that govern neural circuit activity over extended periods. |
The following table details the impact of ganaxolone on specific neurotransmitter systems, data that informs the application of this compound in mechanistic studies.
| Neurotransmitter System | Effect of Ganaxolone | Receptor Target | Neural Circuit Implication |
| GABAergic | Positive allosteric modulation, enhancing inhibitory neurotransmission. researchgate.netnih.govnih.gov | Synaptic and extrasynaptic GABAA receptors. nih.gov | Reduction of hyperexcitability in circuits implicated in epilepsy and anxiety. |
| Glutamatergic | Indirect modulation by enhancing GABAergic control over glutamatergic neurons. | NMDA and AMPA receptors (indirectly). | Regulation of synaptic plasticity and prevention of excitotoxicity. |
| Dopaminergic | Induces neuroplasticity in dopamine neurons of the VTA. | Indirect, via modulation of GABAergic inputs. | Long-term changes in motivation and reward-seeking behavior. |
Advanced Bioanalytical and Pharmacokinetic Research Applications of Ganaxolone D3
Ganaxolone-d3 as an Internal Standard in Quantitative Bioanalysis
The accurate measurement of drug concentrations in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies. This compound is pivotal in this process, primarily serving as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays.
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Ganaxolone (B1674614) Quantification
The "gold standard" for quantifying small molecules like ganaxolone in complex biological samples such as plasma, serum, and brain tissue is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov The development of a robust LC-MS/MS method is a meticulous process that ensures sensitivity, specificity, and reliability. jfda-online.comfrontiersin.orgnih.govnih.goviscientific.org
A typical method involves several key steps:
Sample Preparation: Biological samples are first processed to extract the analyte (ganaxolone) and the internal standard (this compound). This often involves protein precipitation, followed by liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances from the matrix. frontiersin.orgiscientific.orgresearchgate.net
Chromatographic Separation: The extract is then injected into a high-performance liquid chromatography (HPLC) system. A C18 or similar reversed-phase column is commonly used to separate ganaxolone and this compound from other endogenous components based on their physicochemical properties. jfda-online.comfrontiersin.org Because this compound has nearly identical chemical properties to ganaxolone, it co-elutes, meaning they exit the chromatography column at virtually the same time. nih.gov
Mass Spectrometric Detection: Following separation, the compounds are ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The instrument is set to a multiple reaction monitoring (MRM) mode, where it selectively monitors specific precursor-to-product ion transitions for both ganaxolone and this compound. nih.govnih.govnih.gov This high degree of selectivity allows for accurate quantification even at very low concentrations. nih.govnih.gov
Validation of the method is performed according to regulatory guidelines to establish its performance characteristics, including linearity, accuracy, precision, selectivity, recovery, and stability in the biological matrix. nih.govresearchgate.net A validated method for ganaxolone in rat, monkey, dog, and human plasma demonstrated linearity in the range of 5-1500 ng/mL with high precision and accuracy. researchgate.net
Matrix Effects and Isotope Dilution Mass Spectrometry Principles for this compound Application
One of the significant challenges in LC-MS/MS bioanalysis is the "matrix effect." This phenomenon occurs when co-eluting compounds from the biological sample interfere with the ionization of the analyte, either suppressing or enhancing the signal and leading to inaccurate quantification. nih.govepa.gov
This is where the principle of isotope dilution mass spectrometry (IDMS) and the use of a SIL-IS like this compound become indispensable. nih.govepa.govontosight.aiuni-muenchen.dersc.org The core principle is that a known quantity of the SIL-IS is added to the sample at the very beginning of the preparation process. epa.govrsc.org Because this compound is chemically and physically almost identical to ganaxolone, it experiences the exact same losses during extraction and the same degree of ionization suppression or enhancement during analysis. nih.gov
By calculating the ratio of the mass spectrometer's response for the analyte (ganaxolone) to that of the internal standard (this compound), any variability introduced by the matrix effect or sample processing is effectively canceled out. nih.govepa.gov This ensures that the final calculated concentration is highly accurate and reproducible, which is a fundamental requirement for pharmacokinetic studies submitted to regulatory agencies. nih.govuni-muenchen.de
Pharmacokinetic Profiling in Preclinical Animal Models Using this compound
Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Preclinical PK studies in animal models are essential for predicting a drug's behavior in humans. In these studies, this compound is used as the internal standard to accurately measure the concentration of administered ganaxolone over time.
Assessment of Absorption, Distribution, and Elimination Kinetics in Rodent Models
Ganaxolone has been studied in various rodent models to characterize its pharmacokinetic profile. Following administration, plasma and tissue samples are collected at multiple time points and analyzed using a validated LC-MS/MS method with this compound as the internal standard.
Studies in mice have shown that after intramuscular injection, ganaxolone is rapidly absorbed, reaching peak plasma concentrations (Cmax) of approximately 550 ng/mL. ucdavis.edunih.gov The drug distributes extensively into tissues, which is reflected by its large volume of distribution (Vd). researchgate.netnih.gov A two-compartment pharmacokinetic analysis in mice revealed a Vd of 5.07 L/kg and a clearance (CL) of 8.35 L/kg/hr after intramuscular dosing. ucdavis.edunih.gov The elimination half-life (t½) in this study was determined to be 25 minutes. ucdavis.edunih.gov In a rat model of catamenial epilepsy, a single subcutaneous dose of ganaxolone resulted in peak plasma levels at approximately 15 minutes. nih.gov These studies demonstrate that ganaxolone exhibits rapid absorption and distribution, followed by a relatively fast elimination.
| Species | Dose & Route | Parameter | Value | Reference |
|---|---|---|---|---|
| Mouse | 3 mg/kg IM | Cmax | 550 ng/mL | ucdavis.edunih.gov |
| Vd | 5.07 L/kg | ucdavis.edunih.gov | ||
| CL | 8.35 L/kg/hr | ucdavis.edunih.gov | ||
| t½ | 25 min | ucdavis.edunih.gov | ||
| Rat | 7 mg/kg SC | Tmax (Plasma) | ~15 min | nih.gov |
| Tmax (Brain) | ~30 min | nih.gov |
Brain Penetration and Tissue Distribution Studies of this compound
For a neuroactive drug like ganaxolone, its ability to cross the blood-brain barrier (BBB) and reach its target site in the central nervous system is critical. Studies using radiolabeled ganaxolone or quantitative LC-MS/MS have been performed to assess its distribution into the brain and other tissues.
Research in mice has consistently shown that ganaxolone effectively penetrates the brain. ucdavis.edunih.gov Brain exposure has been measured to be approximately 3-fold higher than plasma exposure. ucdavis.edunih.gov In rats, studies with radioactive ganaxolone found that the compound and its metabolites are concentrated in tissues, with a brain-to-plasma concentration ratio ranging from 5 to 10. nih.gov Interestingly, while plasma concentrations peak relatively quickly, brain levels rise more slowly, reaching their maximum concentration at about 30 minutes in rats, which corresponds with the peak anticonvulsant effect. nih.govnih.gov This suggests a rapid uptake into but potentially slower distribution within the brain tissue. The high tissue distribution is also supported by ganaxolone's high degree of plasma protein binding, which is over 99%. nih.goveuropa.eu
Isotope Effect Investigations on Pharmacokinetic Parameters
A key assumption when using a deuterated internal standard is that its pharmacokinetic behavior is identical to that of the non-deuterated analyte. tandfonline.com However, replacing hydrogen with deuterium (B1214612) can sometimes alter the rate of drug metabolism, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). tandfonline.comportico.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and if the cleavage of this bond is the rate-limiting step in a metabolic pathway (often mediated by cytochrome P450 enzymes), the metabolism of the deuterated compound can be slower. tandfonline.comportico.org
Studies have confirmed that co-administration of ganaxolone and diazepam in rats did not result in any pharmacokinetic interaction, with the PK parameters of both drugs remaining identical whether given alone or in combination. aesnet.org However, specific studies directly comparing the pharmacokinetic profile of this compound with that of unlabeled ganaxolone to formally rule out a significant in-vivo isotope effect are not widely available in published literature. Such an investigation would be a crucial part of the validation process for its use as a definitive quantitative internal standard in regulatory studies.
In Vitro Metabolic Pathway Elucidation Using this compound
The elucidation of metabolic pathways is a cornerstone of drug development, providing critical insights into a compound's efficacy, clearance, and potential for drug-drug interactions. For complex molecules like ganaxolone, a synthetic neuroactive steroid, understanding its biotransformation is paramount. scispace.comresearchgate.net The use of a stable isotope-labeled internal standard, this compound, offers significant advantages in bioanalytical research, particularly in the precise characterization of its metabolic fate. This compound, which incorporates three deuterium atoms, serves as a powerful tool in mass spectrometry-based analyses, allowing for clear differentiation between the administered compound and its metabolites from endogenous steroids and other interfering substances in complex biological matrices. researchgate.net
Identification of Phase I and Phase II Metabolites in Liver Microsomal Systems
In vitro systems, particularly human liver microsomes (HLM), are indispensable tools for predicting hepatic metabolism in humans. evotec.com HLMs contain a rich complement of drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for Phase I and Phase II metabolism, respectively. evotec.commdpi.com The use of this compound in HLM incubations allows for the unambiguous identification and semi-quantitative analysis of its metabolites.
Phase I Metabolism: Research has shown that ganaxolone undergoes extensive Phase I metabolism, primarily mediated by the CYP3A4 enzyme. hyphadiscovery.comresearchgate.net The major initial biotransformation is hydroxylation. hyphadiscovery.comnih.gov In HLM systems, the most prominent Phase I metabolite identified is 16α-hydroxy-ganaxolone. hyphadiscovery.com The presence of the deuterium label in this compound allows researchers to easily track this transformation, as the resulting metabolite will have a distinct mass shift corresponding to the addition of an oxygen atom while retaining the deuterium tag. This prevents confusion with endogenous steroid metabolites that may be present in the microsomal preparation.
The complex metabolism of ganaxolone has led to the identification of at least 59 metabolites in humans, arising from multiple, sequential steps including hydroxylation, ketone reduction, and sulfation. hyphadiscovery.comresearchgate.netnih.gov Using a stable isotope-labeled version like this compound in these in vitro systems is crucial for distinguishing drug-related material from the background matrix, thereby enabling a more accurate and comprehensive metabolic profile.
Table 1: Key Ganaxolone Metabolites Identified in Liver Microsomal and Hepatocyte Systems
| Metabolite ID | Metabolic Reaction | Enzyme Family | System Observed | Significance |
|---|---|---|---|---|
| 16α-hydroxy-ganaxolone (M1) | Phase I: Hydroxylation | CYP450 (mainly CYP3A4) | Human Liver Microsomes (HLM) | Major initial oxidative metabolite. hyphadiscovery.com |
| M11 | Phase II: Glucuronidation | UGT | Human Hepatocytes | Major glucuronide conjugate of the primary Phase I metabolite. hyphadiscovery.com |
| M5 | Phase I: Dehydration | Unknown | Human Hepatocytes | A key intermediate metabolite observed in hepatocytes but not HLMs. hyphadiscovery.com |
| M2 and M17 | Multi-step (Hydroxylation, Reduction, Sulfation, Oxidation) | CYP, AKR, SULT | Human Plasma (derived from hepatocyte pathways) | Major circulating metabolites in humans, formed via a complex pathway. hyphadiscovery.comnih.gov |
Stable Isotope Tracing for Metabolic Fate Mapping of Ganaxolone
Stable isotope tracing is a powerful technique used to map the metabolic fate of a drug within a biological system. the-innovation.orgosti.gov By introducing a molecule labeled with a stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can follow the path of the atoms from the parent drug into its various metabolites. nih.gov this compound is an ideal tracer for this purpose in mass spectrometry-based metabolomics. frontiersin.orgnih.gov
When a mixture of unlabeled ganaxolone and this compound is administered to an in vitro system, mass spectrometry can detect a characteristic doublet for the parent drug and each of its metabolites. This doublet consists of the unlabeled metabolite and its deuterated counterpart, separated by three mass units (the mass of the three deuterium atoms). This unique isotopic signature provides definitive proof that the detected molecule is a metabolite of ganaxolone and not an endogenous compound or an artifact.
This approach offers several advantages for metabolic fate mapping:
Unambiguous Identification: It eliminates false positives by providing a clear isotopic signature for all drug-related species. frontiersin.org
Comprehensive Profiling: It enables the detection of unknown or unexpected metabolites, as any compound exhibiting the characteristic isotopic doublet can be flagged as a potential metabolite for further structural elucidation. frontiersin.org
Dynamic Analysis: By collecting samples over time, the formation and decline of different metabolites can be tracked, providing a dynamic map of the metabolic cascade. osti.govlcms.cz
While human studies have utilized [¹⁴C]-ganaxolone to track total radioactivity and excretion, the use of this compound in preclinical in vitro and in vivo models offers a non-radioactive alternative for detailed metabolic pathway analysis. researchgate.netnih.gov This stable isotope tracing method is crucial for understanding the complex, multi-step biotransformations that lead to the major circulating metabolites of ganaxolone, such as M2 and M17, which are not readily formed in simple microsomal systems or in many preclinical animal species. hyphadiscovery.com
Table 2: Principles of Stable Isotope Tracing with this compound
| Parameter | Description | Application to this compound |
|---|---|---|
| Tracer | A labeled version of the compound of interest. | This compound contains three stable deuterium atoms. |
| Detection Method | Mass Spectrometry (MS). | Detects the mass-to-charge ratio of ions. |
| Isotopic Signature | A unique pattern in the mass spectrum indicating the presence of the label. | Ganaxolone and its metabolites appear as doublets with a 3 Da mass difference. |
| Benefit | Definitive identification of drug-related material. | Allows for confident mapping of metabolic pathways and discovery of novel metabolites. frontiersin.org |
Enzymatic Reaction Profiling and Isotope Discrimination in Biotransformation Processes
Identifying the specific enzymes responsible for a drug's metabolism is critical for predicting drug-drug interactions and understanding inter-individual variability in pharmacokinetics. This compound can be used as a substrate in assays with individual, recombinant drug-metabolizing enzymes to profile their specific contributions to its biotransformation. Ganaxolone metabolism is known to involve multiple enzyme families, including CYPs (CYP3A4, CYP2B6, CYP2C19, CYP2D6), aldo-keto reductases (AKRs), sulfotransferases (SULTs), and UGTs. hyphadiscovery.comresearchgate.net
By incubating this compound with a panel of these recombinant enzymes, researchers can pinpoint which enzyme catalyzes each specific metabolic step (e.g., 16α-hydroxylation, 20-ketone reduction). The clear signal provided by the deuterated label in mass spectrometric analysis facilitates the sensitive detection of metabolite formation even at low turnover rates.
Furthermore, the use of deuterated compounds like this compound allows for the study of the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactive position is replaced with its heavier isotope. nih.gov In drug metabolism, if a carbon-hydrogen (C-H) bond is cleaved during the rate-limiting step of an enzymatic reaction, replacing the hydrogen with deuterium (C-D) can significantly slow down the reaction rate because the C-D bond is stronger.
Studying the KIE in ganaxolone's metabolism can provide deep mechanistic insights:
Identifying Metabolic "Soft Spots": If deuteration at a specific position on the ganaxolone molecule significantly reduces the rate of metabolism, it indicates that this position is a primary site of enzymatic attack.
Elucidating Reaction Mechanisms: The magnitude of the KIE can provide clues about the transition state of the enzymatic reaction, helping to elucidate the precise chemical mechanism of biotransformation. nih.gov
This advanced application of this compound moves beyond simple metabolite identification to provide a detailed understanding of the enzymatic processes and chemical mechanisms that govern the drug's disposition in the body.
Table 3: Enzymes Involved in Ganaxolone Biotransformation
| Enzyme Family | Specific Enzyme(s) | Metabolic Role | Reference |
|---|---|---|---|
| Cytochrome P450 (CYP) | CYP3A4/5, CYP2B6, CYP2C19, CYP2D6 | Phase I: Oxidative metabolism, such as hydroxylation. | hyphadiscovery.comresearchgate.net |
| Aldo-Keto Reductase (AKR) | AKR1 family | Phase I: Stereoselective reduction of the 20-ketone group. | hyphadiscovery.com |
| Sulfotransferase (SULT) | SULT family | Phase II: Sulfation at the 3α-hydroxy and 20α-hydroxy positions. | hyphadiscovery.com |
| UDP-glucuronosyltransferase (UGT) | UGT family | Phase II: Glucuronidation of hydroxylated metabolites. | hyphadiscovery.comdrugbank.com |
Preclinical Research Models and Mechanistic Insights Gained from Ganaxolone D3 Studies
Use of Ganaxolone-d3 in Animal Models of Neurological Dysregulation
The preclinical evaluation of ganaxolone (B1674614) has demonstrated its potential in a variety of animal models of neurological and psychiatric disorders. These studies have been crucial in characterizing its anticonvulsant, neuroprotective, and behavioral modulating properties.
Characterization of Anticonvulsant Properties in Chemically and Electrically Induced Seizure Models
Ganaxolone has shown potent anticonvulsant activity across a range of animal models of epilepsy. fraxa.orgmarinuspharma.com Its efficacy has been demonstrated against seizures induced by both chemical convulsants and electrical stimulation.
In models using chemically induced seizures, ganaxolone has proven effective against convulsions triggered by pentylenetetrazol (PTZ), bicuculline, and picrotoxin. drugbank.com The PTZ model is often used to identify drugs that can raise the seizure threshold. frontiersin.org Furthermore, ganaxolone has shown activity against seizures induced by cocaine kindling. nih.gov
Electrically induced seizure models have also been instrumental in defining ganaxolone's anticonvulsant profile. It is effective in the 6 Hz seizure model, which is considered a model of therapy-resistant partial seizures. nih.gov In the amygdala kindling model, a widely used model for temporal lobe epilepsy, ganaxolone pretreatment resulted in a dose-dependent suppression of both behavioral and electrographic seizures in mice. nih.govnih.gov
However, it is noteworthy that in some models of absence seizures, such as those induced by low-dose pentylenetetrazol and gamma-hydroxybutyric acid (GHB), ganaxolone was found to prolong seizure activity, suggesting a differential effect depending on the underlying seizure pathophysiology. nih.gov
| Seizure Model | Animal Species | Effect of Ganaxolone | Reference |
|---|---|---|---|
| Pentylenetetrazol (PTZ)-induced clonic convulsions | Mice, Rats | Effective in nontoxic doses | drugs.comangelmansyndromenews.com |
| Bicuculline-induced seizures | Mice | Potent anticonvulsant activity | drugs.comangelmansyndromenews.com |
| Maximal electroshock (MES)-induced tonic seizures | Mice | Effective, but at doses producing ataxia | drugs.comangelmansyndromenews.com |
| Corneal kindled stage 5 seizures | Rats | Potent anticonvulsant at non-ataxic doses | drugs.comangelmansyndromenews.com |
| Amygdala kindling model | Mice | Dose-dependent suppression of behavioral and electrographic seizures | nih.govnih.govnih.gov |
| 6 Hz electroshock model | Mice | Active | nih.gov |
| Low-dose PTZ and GHB-induced absence seizures | Rats | Prolonged seizure activity | nih.gov |
Investigations into Neuroprotection Mechanisms in Ischemic or Traumatic Brain Injury Models
While direct studies on ganaxolone in classic ischemic or traumatic brain injury (TBI) models are not as extensively reported as its anticonvulsant properties, the broader class of neurosteroids, including allopregnanolone (B1667786), has shown promise in these areas. google.comnumberanalytics.com Neuroprotective treatments aim to limit the secondary tissue damage and neuronal cell death that occur following an initial brain injury. mdpi.com The mechanisms of neuroprotection are often multifaceted, involving the reduction of excitotoxicity, oxidative stress, and inflammation. pharmaffiliates.commedchemexpress.com
Research on other neurosteroids suggests that they can be beneficial in models of brain injury. google.com Given that ganaxolone shares a primary mechanism of action with allopregnanolone—positive allosteric modulation of GABA-A receptors—it is plausible that it could exert similar neuroprotective effects. drugbank.com Enhanced GABAergic inhibition can counteract the excessive glutamate (B1630785) release (excitotoxicity) that is a hallmark of ischemic and traumatic brain insults. nih.gov
Behavioral Phenotype Modulation in Genetically Engineered Rodent Models
Ganaxolone has been investigated in genetically engineered rodent models to assess its ability to modulate behavioral phenotypes relevant to human neuropsychiatric and neurodevelopmental disorders.
In a mouse model of Angelman syndrome, a neurogenetic disorder, both short- and long-term treatment with ganaxolone improved motor deficits and reduced anxiety. angelmansyndromenews.commarinuspharma.com Importantly, it also exerted a significant anticonvulsant effect in these animals. angelmansyndromenews.com
Furthermore, in a mouse model of post-traumatic stress disorder (PTSD), ganaxolone was shown to reduce anxiety-like behavior and aggression. newdrugapprovals.orgglpbio.com It also normalized exaggerated contextual fear conditioning and enhanced fear extinction, suggesting its potential to modulate dysfunctional emotional behaviors. newdrugapprovals.orgglpbio.com These effects are thought to be mediated by its action on GABA-A receptors, which are implicated in the pathophysiology of anxiety and stress-related disorders. glpbio.com
Contribution of this compound to Understanding Neuroinflammatory Processes
Neuroinflammation is increasingly recognized as a key contributor to the pathophysiology of various neurological disorders, including epilepsy and brain injury. numberanalytics.comfrontiersin.org This process involves the activation of glial cells and the production of inflammatory molecules. numberanalytics.com
Modulation of Glial Cell Activity and Cytokine Expression
Glial cells, including astrocytes and microglia, play a critical role in brain homeostasis and immune responses. nih.govgoogle.com In response to injury or pathology, these cells can become activated and release a variety of signaling molecules, including cytokines. neurologylive.com Some cytokines are pro-inflammatory and can exacerbate neuronal damage, while others can be anti-inflammatory and neuroprotective. numberanalytics.com
While direct studies on ganaxolone's modulation of specific glial cell markers are emerging, the anti-inflammatory properties of neurosteroids are an active area of research. mdpi.comgoogle.com It is known that neurosteroids can influence glial function. nih.gov For instance, some studies suggest that neurosteroids can modulate the production of inflammatory cytokines. google.com The substitution of deuterium (B1214612) in this compound could potentially influence its interaction with metabolic pathways that are linked to inflammatory signaling. For example, studies with deuterium oxide have shown effects on cytokine expression. nih.gov
Interplay with Innate Immune Signaling Pathways in the Central Nervous System
The innate immune system of the central nervous system is intricately involved in the response to pathogens and injury. europa.eu Toll-like receptors (TLRs) are a key component of this system and can trigger inflammatory cascades. google.com
Mechanistic Delineation of Long-Term Neurobiological Adaptations
Long-term administration of GABAergic modulators can trigger homeostatic responses within neural circuits, aiming to maintain a stable level of activity. nih.govelifesciences.org Research using Ganaxolone in preclinical models has been instrumental in dissecting these adaptive processes, revealing complex changes in receptor expression and synaptic function.
Receptor Plasticity and Subunit Expression Changes
The composition of GABAA receptors, which are heteropentameric structures, is not static and can change in response to chronic drug exposure or pathological states. mdpi.com These changes in subunit expression represent a key form of neuroplasticity, as different subunit combinations confer distinct physiological and pharmacological properties to the receptor. mdpi.com
Studies on cultured rat cerebellar granule cells have offered direct evidence of Ganaxolone-induced receptor plasticity. nih.gov While continuous exposure to Ganaxolone for five days did not alter the mRNA levels of various GABAA receptor subunits, the abrupt withdrawal of the drug initiated significant and reversible changes in gene expression. nih.gov Specifically, withdrawal led to an increase in the abundance of α2, α4, and α5 subunit mRNAs, and a decrease in α1, γ2L, and γ2S subunit mRNAs. nih.gov These alterations were most pronounced 3 to 6 hours after Ganaxolone was removed and returned to baseline within 24 hours. nih.gov This suggests that the nervous system adapts to the continuous presence of the neurosteroid, and discontinuation unmasks these compensatory changes, potentially altering the sensitivity to other GABAergic modulators like benzodiazepines. nih.gov
Further insights come from research on neurodevelopmental disorders. In mouse models of Fragile X syndrome, a condition linked to GABAergic deficits, there is a noted reduction in the mRNA expression of specific GABAA receptor subunits. researchgate.nettandfonline.com Ganaxolone is used in these models as a therapeutic tool to enhance GABAergic inhibition, helping to parse the functional consequences of this altered receptor landscape. researchgate.nettandfonline.com
Table 1: Changes in GABAA Receptor Subunit mRNA Expression After Withdrawal from Long-Term Ganaxolone Exposure in Rat Cerebellar Granule Cells nih.gov
| GABAA Receptor Subunit | Change in mRNA Abundance | Time to Max Effect Post-Withdrawal |
| α1 | Decrease | 3-6 hours |
| γ2L | Decrease | 3-6 hours |
| γ2S | Decrease | 3-6 hours |
| α2 | Increase | 3-6 hours |
| α4 | Increase | 3-6 hours |
| α5 | Increase | 3-6 hours |
| α3 | No Change | N/A |
Synaptic Remodeling and Network Excitability Homeostasis
Interestingly, studies comparing Ganaxolone to endogenous and other synthetic neurosteroids have revealed distinct mechanistic profiles regarding long-term synaptic plasticity. nih.gov The neurosteroid allopregnanolone and another synthetic modulator, SGE-516, were shown to induce a sustained increase in tonic GABAergic currents in dentate gyrus granule cells. nih.gov This long-lasting effect is dependent on Protein Kinase C (PKC) and involves increased phosphorylation and surface expression of β3 subunit-containing GABAA receptors. nih.gov In stark contrast, Ganaxolone did not produce this sustained, PKC-dependent increase in tonic inhibition, even though it acutely potentiated GABAergic currents. nih.gov This finding suggests that Ganaxolone's mechanism for long-term adaptation may differ from that of other neurosteroids, potentially avoiding certain forms of synaptic remodeling.
Despite this, chronic Ganaxolone administration has been shown to have profound effects on network function in certain disease models. In a mouse model of Angelman syndrome, a four-week treatment with Ganaxolone led to the recovery of deficits in hippocampal synaptic plasticity. nih.gov This demonstrates that even without inducing the specific PKC-dependent tonic current enhancement, long-term Ganaxolone treatment can restore critical aspects of synaptic function and network homeostasis. nih.gov This restoration is key to its observed therapeutic effects on behavioral and cognitive deficits in preclinical models. nih.gov
Table 2: Differential Effects of Neuroactive Steroids on Sustained Tonic Inhibition nih.gov
| Compound | Acute Potentiation of Tonic Current | Sustained (PKC-Dependent) Increase in Tonic Current |
| Allopregnanolone | Yes | Yes |
| SGE-516 | Yes | Yes |
| Ganaxolone | Yes | No |
Future Directions and Emerging Research Avenues for Ganaxolone D3 in Neuroscience and Chemical Biology
Exploration of Novel Therapeutic Targets and Mechanisms Using Deuterated Analogues
The development of deuterated analogues like Ganaxolone-d3 opens new avenues for exploring novel therapeutic targets beyond the well-established GABAergic pathways. researchgate.net While ganaxolone (B1674614) primarily modulates GABA-A receptors, the altered metabolic profile of its deuterated version could unveil interactions with other neuronal systems. nih.govdrugbank.com The enhanced stability of deuterated compounds can lead to sustained exposure, potentially revealing secondary pharmacological effects or off-target activities that are not apparent with the parent compound due to its rapid metabolism. researchgate.netmdpi.com
Research is increasingly focused on the intricate interplay between different neurotransmitter systems. For instance, the GABAergic system is closely linked with the glutamatergic, dopaminergic, and serotonergic systems. Future studies could investigate whether this compound, due to its modified pharmacokinetics, can modulate these related systems more effectively or in different ways than ganaxolone. This could lead to the identification of new therapeutic indications for deuterated neurosteroids in conditions where these other neurotransmitter systems are dysregulated.
Furthermore, the use of deuterated analogues can help in dissecting the specific roles of different receptor subtypes. For example, within the GABA-A receptor family, there is a wide diversity of subunit compositions, each with distinct pharmacological properties and regional distribution in the brain. mdpi.com The sustained action of this compound might allow for a more nuanced investigation of its effects on specific extrasynaptic δ-subunit-containing GABA-A receptors, which are implicated in tonic inhibition and have been identified as a key target for neurosteroids. nih.govtamu.edu
Application of Stable Isotope Labeling for Advanced Metabolomics and Flux Analysis in Neurobiology
Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds in biological systems. tocris.comsymeres.com The use of deuterated compounds like this compound is integral to advanced metabolomics and metabolic flux analysis, providing a non-invasive way to study metabolic pathways in living organisms. tocris.comnih.gov
In neurobiology, understanding the metabolic pathways of neuroactive steroids is crucial for elucidating their mechanisms of action and identifying potential drug-drug interactions. By using this compound as a tracer, researchers can employ techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to track its absorption, distribution, metabolism, and excretion (ADME) with high precision. symeres.com This allows for the identification of previously unknown metabolites and a more accurate quantification of metabolic fluxes through various pathways. sciex.commdpi.com
Metabolic flux analysis, which measures the rates of metabolic reactions, can be significantly enhanced by the use of stable isotope-labeled substrates. sciex.comresearchgate.netmdpi.com By feeding cells or organisms with this compound and analyzing the isotopic enrichment in downstream metabolites, it is possible to construct detailed models of neuronal metabolism. This can reveal how ganaxolone influences cellular energy production, neurotransmitter synthesis, and other critical metabolic processes in the brain. Such studies can provide a systems-level understanding of the drug's effects and may help in identifying biomarkers for treatment response.
Development of Advanced Imaging Techniques with Deuterated Probes
The unique properties of the carbon-deuterium (C-D) bond make deuterated compounds like this compound valuable probes for advanced imaging techniques. europa.eu Raman spectroscopy, for instance, can detect the C-D bond's vibrational signature, allowing for label-free imaging of the drug's distribution in cells and tissues. europa.eu This approach avoids the need for bulky fluorescent tags or radioactive labels, which can perturb the molecule's biological activity and distribution.
Deuterium (B1214612) metabolic imaging (DMI) is an emerging magnetic resonance imaging (MRI) technique that utilizes the administration of a deuterium-labeled substrate to map its metabolic fate in three dimensions. mdpi.comnih.gov While often used with deuterated water or glucose, the principle can be extended to deuterated drugs like this compound. mdpi.com This could enable the visualization of drug uptake and metabolism in the brain in real-time and with high spatial resolution, offering unprecedented insights into its pharmacokinetics at the target organ. nih.gov
Furthermore, the development of deuterated probes is a key area of research in super-resolution microscopy. europa.eu By incorporating deuterium into fluorescent probes, it may be possible to enhance their photophysical properties and enable more precise localization of molecules within neuronal structures. While not a direct application of this compound itself, the knowledge gained from studying deuterated molecules contributes to the broader field of developing advanced imaging tools for neuroscience.
| Imaging Technique | Application with Deuterated Probes | Potential Insights with this compound |
| Raman Spectroscopy | Label-free tracking of deuterated molecules in live cells. europa.eu | Visualization of this compound uptake and distribution within neuronal cells and circuits without perturbing its function. europa.eu |
| Deuterium Metabolic Imaging (DMI) | 3D mapping of the metabolic fate of deuterated substrates in vivo. mdpi.com | Real-time imaging of this compound metabolism in the brain, providing pharmacokinetic data at the site of action. nih.gov |
| Positron Emission Tomography (PET) | Development of metabolically stable radioligands for imaging specific targets. snmjournals.org | Synthesis of a deuterated and radiolabeled this compound analog could allow for PET imaging of GABA-A receptor occupancy. |
Computational Modeling and Structure-Activity Relationship (SAR) Studies Informed by this compound Data
By comparing the biological activity and metabolic fate of ganaxolone and this compound, researchers can build more accurate quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. mdpi.com These models can then be used to predict the properties of novel, hypothetical analogs, guiding the synthesis of new compounds with further optimized characteristics. For instance, understanding the precise impact of deuteration at the d3 position can inform the strategic placement of deuterium or other modifications in future neurosteroid drug candidates.
Molecular docking simulations can be used to predict how this compound interacts with the GABA-A receptor binding pocket compared to its non-deuterated counterpart. acs.org While the primary binding interactions are expected to be similar, the subtle changes in bond length and vibrational energy due to deuteration could influence the dynamics of the drug-receptor complex. acs.org These computational insights, when combined with experimental data, can lead to a more profound understanding of the molecular determinants of neurosteroid action.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To achieve a holistic understanding of this compound's effects, it is essential to integrate data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. This multi-omics approach can reveal the complex network of molecular changes induced by the drug, from gene expression to protein function and metabolic reprogramming.
For example, transcriptomic studies can identify genes whose expression is altered following treatment with this compound, providing clues about the downstream signaling pathways affected by sustained GABA-A receptor modulation. Proteomic analyses can then confirm whether these changes in gene expression translate to altered protein levels and can also identify post-translational modifications, such as phosphorylation, that are critical for regulating protein function. nih.gov
When these datasets are combined with the metabolomic data obtained using this compound as a tracer, a comprehensive picture of the drug's mechanism of action can emerge. This integrated approach can help to connect the molecular-level interactions of the drug with its systems-level effects on neuronal function and behavior. Bioinformatics tools and systems biology modeling will be crucial for analyzing and interpreting these large, multi-dimensional datasets. researchgate.netnih.gov
| Omics Approach | Research Question | Potential Findings with this compound |
| Transcriptomics | Which genes are differentially expressed upon treatment? | Identification of gene networks regulated by sustained GABA-A receptor modulation. |
| Proteomics | How does the proteome change in response to the drug? | Discovery of altered protein expression and post-translational modifications in key neuronal pathways. nih.gov |
| Metabolomics | What is the metabolic fate and impact of the drug? | Detailed mapping of this compound's metabolic pathways and its influence on cellular metabolism. nih.gov |
| Multi-Omics Integration | How do genetic, protein, and metabolic changes interrelate? | A comprehensive, systems-level model of this compound's mechanism of action. |
Q & A
Q. How can researchers ethically navigate unpublished data sharing in collaborative this compound projects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
